7-(Methylselanyl)tetradecane
Description
7-Methyltetradecane (CAS 6165-39-5) is a branched alkane with the molecular formula C₁₅H₃₂ and a molecular weight of 212.4146 g/mol . Its IUPAC name, 7-methyltetradecane, indicates a methyl group substitution at the seventh carbon of a 14-carbon chain. This structural modification distinguishes it from linear alkanes like n-tetradecane (C₁₄H₃₀), imparting unique physical and chemical properties, such as lower boiling points and altered solubility profiles due to reduced molecular symmetry .
The compound is hydrophobic, with negligible water solubility, and shares characteristics typical of alkanes, including wax-like texture and mild odor.
Properties
CAS No. |
61540-00-9 |
|---|---|
Molecular Formula |
C15H32Se |
Molecular Weight |
291.4 g/mol |
IUPAC Name |
7-methylselanyltetradecane |
InChI |
InChI=1S/C15H32Se/c1-4-6-8-10-12-14-15(16-3)13-11-9-7-5-2/h15H,4-14H2,1-3H3 |
InChI Key |
CTHKZHBIYZTVGR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(CCCCCC)[Se]C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Methylselanyl)tetradecane typically involves the introduction of a selenium atom into a tetradecane chain. One common method is the reaction of tetradecane with methylselenol in the presence of a catalyst. The reaction conditions often include a controlled temperature and an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-(Methylselanyl)tetradecane can undergo various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert selenoxides back to selenides.
Substitution: The methylselanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted tetradecane derivatives.
Scientific Research Applications
7-(Methylselanyl)tetradecane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other selenium-containing compounds.
Biology: Studied for its potential biological activity, including antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the context of selenium’s role in human health.
Industry: Utilized in the development of advanced materials and as a component in certain industrial processes.
Mechanism of Action
The mechanism of action of 7-(Methylselanyl)tetradecane involves its interaction with biological molecules through the selenium atom. Selenium can form bonds with sulfur-containing amino acids in proteins, potentially altering their function. This interaction can affect various molecular pathways, including those involved in oxidative stress and cellular signaling.
Comparison with Similar Compounds
Key Observations :
- Branching Effects : 7-Methyltetradecane’s branched structure reduces intermolecular van der Waals forces compared to linear n-tetradecane, likely lowering its boiling point relative to pentadecane (C₁₅H₃₂) despite identical molecular weights .
- Functional Group Variation : 7-Tetradecenal (C₁₄H₂₆O) introduces a carbonyl group and unsaturation, significantly altering polarity and reactivity compared to saturated alkanes .
Analytical Challenges in Identification
- GC-MS Limitations : Linear alkanes like n-tetradecane and pentadecane exhibit nearly identical electron ionization (EI) mass spectra due to extensive fragmentation, leading to frequent misidentification (e.g., tetradecane misassigned as pentadecane) .
- Differentiation of Branched Isomers : 7-Methyltetradecane’s branching may produce distinct retention times in gas chromatography (GC) compared to linear isomers, but specialized columns or tandem MS techniques are required for unambiguous identification .
Adsorption and Volatility Profiles
- Volatility Trends : n-Tetradecane (bp 254°C) is less volatile than decane (bp 174°C) but more volatile than pentadecane (bp 270°C). 7-Methyltetradecane’s boiling point is estimated to be lower than pentadecane due to branching .
- Adsorption Efficiency : In comparative studies using Guefoam adsorption devices (GFADs), n-tetradecane showed lower recovery than decane, attributed to partial decomposition during desorption at 350°C. Branched alkanes like 7-methyltetradecane may exhibit similar challenges .
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